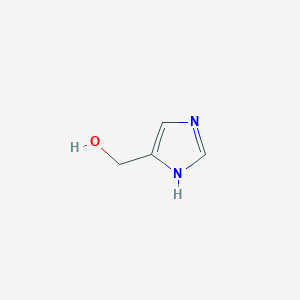

Imidazole-4-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c7-2-4-1-5-3-6-4/h1,3,7H,2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYTUZCWBJRHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231619 | |

| Record name | 4-(Hydroxymethyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-55-9 | |

| Record name | 1H-Imidazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Hydroxymethyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-imidazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(HYDROXYMETHYL)IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD0132T507 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Imidazole-4-methanol CAS number 822-55-9

An In-depth Technical Guide to Imidazole-4-methanol (CAS: 822-55-9)

Foreword: The Versatile Scaffold

To the dedicated researcher, the practicing scientist, and the innovator in drug development, certain molecules present themselves not merely as reagents, but as platforms for discovery. This compound, with the CAS registry number 822-55-9, is one such cornerstone. This seemingly simple heterocyclic alcohol is a critical starting material and structural motif in a vast array of pharmacologically active compounds.[1][2] Its unique arrangement—a five-membered aromatic ring with two nitrogen atoms, functionalized with a reactive hydroxymethyl group—offers a confluence of desirable properties: hydrogen bonding capability, metabolic stability, and versatile chemical handles for synthetic elaboration.[3]

This guide is structured to provide a holistic and practical understanding of this compound. We will move from its fundamental physicochemical properties to a detailed exploration of its synthesis, reactivity, and analytical characterization. The protocols and insights contained herein are designed to be immediately applicable in a laboratory setting, providing not just the "how" but the critical "why" behind methodological choices.

Core Identity and Physicochemical Properties

This compound is a member of the imidazole class of compounds, specifically 1H-imidazole substituted by a hydroxymethyl group at the 4-position.[4][5] Due to tautomerism, it can also be named 1H-Imidazole-5-methanol, and is often referred to as 4(5)-(Hydroxymethyl)imidazole.[5][6] Understanding its fundamental properties is the prerequisite to its effective use in any research or development context.

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and application in various solvent systems. The compound is a solid at room temperature with moderate solubility in water.

| Property | Value | Source(s) |

| Melting Point | 88-92 °C | [4][7] |

| Boiling Point | 393.7 ± 17.0 °C (at 760 mmHg) | [8] |

| Density | 1.3 ± 0.1 g/cm³ | [8] |

| Form | Solid / Crystalline Powder | |

| Solubility | Soluble in water (50 mg/mL) |

Synthesis Methodologies: Pathways to a Core Building Block

The synthesis of this compound can be approached from several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The following protocols represent validated and commonly employed routes in synthetic chemistry.

Pathway A: Condensation of 1,3-Dihydroxyacetone

This is an effective method that builds the imidazole ring from acyclic precursors. The reaction involves the condensation of 1,3-dihydroxyacetone with formaldehyde in the presence of an oxidizing agent. The choice of ceric ammonium nitrate as the oxidant is strategic for driving the reaction towards the desired aromatic imidazole core.

Experimental Protocol: Synthesis from 1,3-Dihydroxyacetone [9]

-

Reactor Setup: Charge a suitable reactor with a 2:1 (v/v) mixture of acetonitrile and ethanol.

-

Reagent Addition: Add 1,3-dihydroxyacetone (100 mmol) and formaldehyde (200 mmol) sequentially to the solvent mixture. Stir until complete dissolution.

-

Oxidation: Introduce ceric ammonium nitrate (100 mmol) as the oxidizing agent.

-

Basification: Slowly add a solution of sodium ethanolate dropwise to adjust the reaction pH to 10. Maintain the temperature at 60°C.

-

Catalysis: Add the catalyst (15 mmol) and maintain stirring under these conditions for 8 hours.

-

Salt Formation & Isolation: Upon reaction completion, cool the mixture and add concentrated hydrochloric acid dropwise to adjust the pH to 2. This precipitates the hydrochloride salt.

-

Purification: Collect the precipitate by filtration. Wash the solid with a saturated sodium chloride solution, followed by recrystallization from ethanol.

-

Drying: Dry the final product under vacuum to yield (1H-Imidazol-4-yl)methanol hydrochloride. A reported yield for this process is 87.5%.[9]

Pathway B: Reduction of Imidazole-4-carbaldehyde

This is a more direct functional group interconversion. The aldehyde group at the 4-position is selectively reduced to the primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high chemoselectivity for aldehydes and ketones over other reducible groups, and its operational simplicity compared to stronger reducing agents like lithium aluminum hydride.

Experimental Protocol: Reduction of Imidazole-4-carbaldehyde [9]

-

Dissolution: Dissolve Imidazole-4-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5°C.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The molar ratio should be carefully controlled (typically 1.0-1.5 equivalents).

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

-

Extraction & Purification: Extract the product into an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[9]

Pathway C: Electrolytic Reduction of Imidazole-4-carboxylic acid

An alternative green chemistry approach involves the electrochemical reduction of the corresponding carboxylic acid. This method avoids the use of stoichiometric metal hydride reagents.

Experimental Protocol: Electrolytic Reduction [10]

-

Electrolytic Cell Setup: Place a solution of Imidazole-4-carboxylic acid (0.56 g) in 25% v/v sulfuric acid (25 cc) into the cathodic compartment of an electrolytic vessel. The anodic compartment should contain 25% v/v sulfuric acid.

-

Electrolysis: Conduct the electrolysis for approximately 3.5 hours under appropriate conditions of voltage and current.

-

Neutralization: Following electrolysis, transfer the solution from the cathodic compartment and neutralize it with potassium carbonate (18.5 g).

-

Isolation: Evaporate the neutralized mixture to dryness.

-

Extraction & Purification: Extract the solid residue with hot isopropanol (200 cc). Evaporate the isopropanol extract to yield an oil, which is then crystallized from ether to give the final product.[10]

Chemical Reactivity and Synthetic Utility

The utility of this compound in drug discovery stems from its versatile reactivity. The hydroxymethyl group and the imidazole ring itself provide multiple sites for chemical modification.

-

Oxidation: The primary alcohol can be readily oxidized to form Imidazole-4-carbaldehyde or Imidazole-4-carboxylic acid, depending on the oxidant and reaction conditions. This opens pathways to a wide range of derivatives, such as imines, amides, and esters.[11]

-

Substitution/Esterification: The hydroxyl group can undergo standard reactions of primary alcohols, such as esterification or conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution.

-

Ring N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated, allowing for the introduction of diverse substituents to modulate properties like solubility, lipophilicity, and target binding.[12]

This molecule is a crucial intermediate for synthesizing a variety of therapeutic agents, including antifungal compounds, anticancer drugs, and enzyme inhibitors.[3][13][14] For instance, it has been used in the structure-based design of peptidomimetic inhibitors of protein farnesyltransferase, a key target in cancer therapy.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

| Technique | Key Observables | Source(s) |

| ¹H NMR | Signals corresponding to the two aromatic protons on the imidazole ring and the methylene protons of the -CH₂OH group. The N-H proton may also be visible. | [15] |

| ¹³C NMR | Resonances for the three distinct carbons in the imidazole ring and the carbon of the hydroxymethyl group. | [5][6] |

| Mass Spec (MS) | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to its molecular weight (m/z ≈ 98 or 99). Characteristic fragmentation patterns can also be observed. | [5][6][16] |

| Infrared (IR) | A broad absorption band in the 3200-3600 cm⁻¹ region due to the O-H stretching of the alcohol, and characteristic peaks for C-H, C=N, and C-N bonds of the imidazole ring. | [5] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for quantifying it in reaction mixtures or final products.

General Protocol: HPLC-UV Purity Analysis [17][18]

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column (e.g., C8 or C18, 5 µm particle size) is typically effective.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer) is common.[18][19] The pH of the aqueous phase can be adjusted to optimize peak shape.

-

Detection: UV detection is performed at a wavelength where the imidazole chromophore absorbs, typically around 215-230 nm.[19]

-

Quantification: For quantitative analysis, a calibration curve is constructed using standards of known concentration. Purity is determined by the relative area percentage of the main peak.

For more complex matrices or trace-level analysis, coupling liquid chromatography with mass spectrometry (LC-MS) provides enhanced sensitivity and selectivity.[20]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[21] Avoid contact with skin and eyes.[22]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[21]

-

Skin Contact: Wash off immediately with soap and plenty of water.[21]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][21]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[21]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.

Conclusion: An Indispensable Tool

This compound (CAS 822-55-9) is far more than a simple entry in a chemical catalog. It is a versatile and indispensable building block that serves as a gateway to molecular complexity and therapeutic innovation. Its robust synthesis routes, predictable reactivity, and foundational role in medicinal chemistry underscore its importance. For the researchers and scientists working at the frontier of drug discovery, a thorough understanding of this scaffold—from its synthesis in the flask to its characterization by modern analytical techniques—is not just beneficial, it is essential for progress.

References

- 4-Imidazolemethanol | CAS#:822-55-9. Chemsrc. [Link]

- This compound - SpectraBase. SpectraBase. [Link]

- 4-Imidazolemethanol | C4H6N2O | CID 1745. PubChem - NIH. [Link]

- This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- This compound, CasNo.822-55-9. HENAN SUNLAKE CHEMICALS. [Link]

- CAS No.822-55-9 this compound. Autech Industry Co.,Limited. [Link]

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

- (1H-Imidazol-4-yl)methanol | CAS No : 822-55-9.

- Safety D

- Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

- The Role of Imidazole Derivatives in Modern Drug Discovery. Ark Pharm. [Link]

- Imidazole synthesis. Organic Chemistry Portal. [Link]

- Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv

- Imidazole quantification by LC determin

- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. [Link]

- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

- A Review of the Analytical Methods for the Determination of 4(5)

- Reaction strategies for synthesis of imidazole derivatives: a review.

- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Science of The Total Environment. [Link]

- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC - PubMed Central. [Link]

- 1H-Imidazole-4-methanol | Chemical Substance Inform

- This compound monopicrate | C10H9N5O8 | CID 80514. PubChem. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. This compound | 822-55-9 [chemicalbook.com]

- 5. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]

- 8. 4-Imidazolemethanol | CAS#:822-55-9 | Chemsrc [chemsrc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]

- 12. Imidazole synthesis [organic-chemistry.org]

- 13. arborpharmchem.com [arborpharmchem.com]

- 14. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to Imidazole-4-methanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Imidazole Scaffold as a Cornerstone of Medicinal Chemistry

In the landscape of modern drug discovery, the imidazole ring stands as a ubiquitous and indispensable heterocyclic scaffold.[1][2] Its unique aromatic structure, containing two nitrogen atoms, imparts a desirable combination of properties: high stability, aqueous solubility, and the capacity for hydrogen bonding, which is critical for molecular recognition at biological targets.[2] Imidazole-4-methanol, also known as 4-(hydroxymethyl)imidazole, is a simple yet profoundly important derivative. It serves not merely as a chemical curiosity but as a pivotal building block—a foundational intermediate for synthesizing a range of pharmacologically active agents.[3] This guide provides an in-depth examination of this compound, from its core physicochemical properties and synthesis to its strategic application in the development of landmark pharmaceuticals.

Core Molecular and Physical Properties

This compound (C₄H₆N₂O) is a primary alcohol derivative of 1H-imidazole.[4] Due to tautomerism, the hydroxymethyl group can be considered at position 4 or 5, leading to the common synonym 4(5)-(Hydroxymethyl)imidazole.[4][5] This structural nuance is critical, as the molecule's reactivity and biological interactions are governed by the properties of the entire heterocyclic system. For practical laboratory use, it is often supplied as a more stable hydrochloride salt.

The fundamental properties of this compound and its hydrochloride salt are summarized below for easy reference.

| Property | This compound (Free Base) | This compound HCl |

| Molecular Formula | C₄H₆N₂O | C₄H₆N₂O · HCl[6] |

| Molecular Weight | 98.10 g/mol [4] | 134.56 g/mol [6] |

| CAS Number | 822-55-9[4] | 32673-41-9[6] |

| Appearance | Solid[5] | Solid[6] |

| Melting Point | 88-92 °C[5] | 108-111 °C[6] |

| Solubility | Soluble in water[7] | Soluble in water (50 mg/mL)[6] |

| IUPAC Name | (1H-Imidazol-4-yl)methanol[4] | (1H-Imidazol-4-yl)methanol hydrochloride |

Synthesis Methodologies: Building the Core Scaffold

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. We will explore two common, validated protocols.

Synthesis via Reduction of Imidazole-4-Carboxylic Acid

This method represents a direct functional group transformation, converting a carboxylic acid to a primary alcohol. The choice of reducing agent is critical for the success and safety of the reaction.

Experimental Protocol: Reduction with Sulfuric Acid and Electrolysis

-

Reaction Setup: A solution of 4-imidazolecarboxylic acid (0.56 g) in 25% v/v sulfuric acid (25 cc) is placed in the cathodic compartment of an electrolysis vessel. The anodic compartment is filled with 25% v/v sulfuric acid.[8]

-

Electrolysis: The mixture is electrolyzed for approximately 3.5 hours under standard conditions suitable for aqueous electrolysis.[8]

-

Neutralization and Workup: The solution from the cathodic compartment is carefully neutralized with potassium carbonate (18.5 g). The resulting mixture is then evaporated to dryness under reduced pressure.[8]

-

Extraction: The solid residue is extracted with hot isopropanol (200 cc). This step is crucial as isopropanol selectively dissolves the organic product, leaving behind inorganic salts.[8]

-

Isolation and Purification: The isopropanol extract is evaporated to yield an oil, which is subsequently crystallized from diethyl ether to afford the final product, 4-(hydroxymethyl)imidazole.[8]

Causality and Expertise: The choice of an electrolytic reduction in sulfuric acid is an older but effective method for this specific transformation. It avoids the use of metal hydrides, which can be pyrophoric and require strictly anhydrous conditions. The neutralization with potassium carbonate is a key step to deprotonate the imidazole nitrogen and the product's hydroxyl group, facilitating its extraction into a moderately polar solvent like isopropanol. The final crystallization from ether purifies the product from any remaining soluble impurities.

Synthesis from 1,3-Dihydroxyacetone and Formaldehyde

This approach builds the imidazole ring itself through a condensation reaction, simultaneously installing the required hydroxymethyl group.

Experimental Protocol: Ring Formation and Condensation

-

Solvent and Reactant Preparation: A solvent mixture of acetonitrile and ethanol (2:1 v/v) is added to a reactor. 1,3-dihydroxyacetone (100 mmol) and formaldehyde (200 mmol) are added and stirred until fully dissolved.[9]

-

Oxidation and pH Adjustment: Ceric ammonium nitrate (100 mmol) is introduced as an oxidizing agent. The pH of the reaction is critical and must be adjusted to 10 by the slow, dropwise addition of a sodium ethanolate solution at 60°C.[9]

-

Catalysis and Reaction: A suitable catalyst (15 mmol) is added, and the reaction is stirred for 8 hours to yield 4-hydroxymethylimidazole.[9]

-

Salt Formation (Optional): To prepare the hydrochloride salt, concentrated hydrochloric acid is added dropwise to the reaction solution to adjust the pH to 2.[9]

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with a saturated sodium chloride solution, recrystallized from ethanol, and dried under vacuum to yield pure (1H-Imidazol-4-yl)methanol hydrochloride.[9]

Causality and Expertise: This method is a powerful example of convergent synthesis. The condensation reaction forms the imidazole core, while the specific choice of starting materials directly incorporates the hydroxymethyl side chain. The use of ceric ammonium nitrate as an oxidizing agent facilitates the cyclization and aromatization process. Controlling the pH is paramount; the basic conditions (pH 10) are required for the initial condensation, while the subsequent acidification (pH 2) is necessary to protonate the basic nitrogen atoms, forming the hydrochloride salt which readily precipitates for easy isolation.

Spectroscopic and Analytical Characterization

Validation of the molecular structure and assessment of purity are non-negotiable in drug development workflows. For this compound, standard spectroscopic techniques provide a definitive fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would characteristically show signals for the two non-equivalent protons on the imidazole ring, a singlet for the -CH₂- group adjacent to the hydroxyl, and a broad signal for the -OH proton.

-

¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the imidazole ring and a key signal for the hydroxymethyl (-CH₂OH) carbon.[10]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band characteristic of the O-H stretching of the alcohol group. Additional peaks corresponding to C-H, C=N, and C-N stretching within the aromatic ring confirm the structure.[11]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, showing a molecular ion peak (M⁺) corresponding to 98.10 Da for the free base.[4]

These analytical methods, when used in conjunction, provide a self-validating system, confirming that the target molecule has been synthesized successfully and meets the purity standards required for subsequent applications.

Application in Drug Development: The Cimetidine Case Study

The true significance of this compound is illuminated by its role as a precursor in the synthesis of major pharmaceuticals. Its most notable application is in the lineage of Cimetidine (Tagamet®) , a revolutionary drug that marked the dawn of histamine H₂-receptor antagonist therapy for peptic ulcers.[12]

The discovery of H₂-receptor antagonists was a landmark achievement, stemming from the insight that histamine's effects on gastric acid secretion were mediated by a different receptor (H₂) than its allergic effects (H₁).[12] The research goal was to design a molecule that could block this H₂-receptor. The imidazole ring of histamine itself was identified as a crucial feature for receptor affinity.[13]

While the commercial synthesis of Cimetidine has evolved, a foundational pathway highlights the utility of an imidazole-methanol intermediate.

Conceptual Synthesis Pathway to Cimetidine

-

Precursor Formation: A substituted this compound derivative, such as 4-hydroxymethyl-5-methylimidazole, is synthesized. This can be achieved by reducing the corresponding carbethoxy group with sodium in liquid ammonia.[13]

-

Side Chain Introduction: The hydrochloride of this alcohol is reacted with 2-mercaptoethylamine hydrochloride. This step involves a nucleophilic substitution where the hydroxyl group is replaced by the sulfur-containing side chain, forming a key thioether linkage.[13][14]

-

Guanidine Moiety Formation: The resulting intermediate, an aminomethyl-thiomethyl-imidazole, is then reacted with a cyanoguanidine derivative (e.g., N-cyanoimido-S,S-dimethylamine) to construct the final N-cyanoguanidine tail of the Cimetidine molecule.[13]

Expertise and Rationale: This pathway demonstrates a masterful application of functional group interconversion. The initial imidazole-methanol provides a reactive "handle" (the -CH₂OH group) that can be readily converted into a leaving group to allow for the introduction of the thioether side chain. This side chain is meticulously designed to mimic aspects of histamine while incorporating the polar cyanoguanidine group, which was found to be critical for potent H₂-antagonist activity.

Broader Significance and Future Outlook

The story of this compound and Cimetidine is a microcosm of a larger principle in medicinal chemistry: the power of the imidazole scaffold. This heterocyclic core is a privileged structure, appearing in a vast array of therapeutic agents beyond H₂-antagonists, including antifungal, anticancer, antiviral, and anti-inflammatory drugs.[1][15] Its ability to engage in hydrogen bonding and coordinate with metal ions (e.g., in metalloenzymes) makes it an exceptionally versatile pharmacophore.[15]

As drug development moves towards more complex and targeted therapies, the demand for high-purity, versatile building blocks like this compound will only intensify. Its proven utility and straightforward reactivity ensure its continued place in the synthetic chemist's toolbox, enabling the creation of novel molecular architectures to address the medical challenges of the future.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1745, 4-Imidazolemethanol. PubChem.

- ChemBK (2024). 4-(HYDROXYMETHYL)IMIDAZOLE HCL - Physico-chemical Properties.

- American Chemical Society (1999). Tagamet: Discovery of Histamine H2-receptor Antagonists. National Historic Chemical Landmarks.

- Barth, H., & Lorenz, W. (1978). Structural requirements of imidazole compounds to be inhibitors or activators of histamine methyltransferase: investigation of histamine analogues and H2-receptor antagonists. Agents and Actions, 8(4), 359–365.

- SpectraBase (n.d.). This compound.

- Gpatindia (2020). CIMETIDINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.

- Autech Industry Co.,Limited (n.d.). This compound.

- Ota, A., et al. (2018). Importance of the Azole Moiety of Cimetidine Derivatives for the Inhibition of Human Multidrug and Toxin Extrusion Transporter 1 (hMATE1). Chemical and Pharmaceutical Bulletin, 66(11), 1059-1065.

- Google Patents (1988). EP0279161A2 - A process for the preparation of cimetidine.

- GPAT DISCUSSION CENTER (2019). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. YouTube.

- Yanagisawa, I., et al. (1986). Studies on Histamine H2 Receptor Antagonists. 2. Synthesis and Pharmacological Activities of N-Sulfamoyl and N-Sulfonyl Amidine Derivatives. Journal of Medicinal Chemistry, 29(10), 2003-2009.

- Angene (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.

- Pharmacy Dictionary (2019). SYNTHESIS OF CIMETIDINE | H2 ANTAGONIST | USE | DOSAGE | MEDICINAL CHEMISTRY. YouTube.

- Gaba, M., & Mohan, C. (2016). Imidazole-based H2-receptor antagonists and discovery of cimetidine. ResearchGate.

- Acta Crystallographica Section E (2013). (1H-Imidazol-4-yl)methanol. PubMed.

- SpectraBase (n.d.). 4-Imidazolemethanol hydrochloride - Optional[FTIR] - Spectrum.

- Supporting Information for: Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. (n.d.).

- Shalmali, N., et al. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Organic Chemistry, 25(15), 1766-1793.

- Debnath, I., & Kashyapi, R. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 22-31.

- Wang, J., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(11), 3221.

Sources

- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4(5)-(羟甲基)咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-羟甲基咪唑 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. acs.org [acs.org]

- 13. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 14. Importance of the Azole Moiety of Cimetidine Derivatives for the Inhibition of Human Multidrug and Toxin Extrusion Transporter 1 (hMATE1) [jstage.jst.go.jp]

- 15. mdpi.com [mdpi.com]

Spectroscopic Data of Imidazole-4-methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key spectroscopic data for Imidazole-4-methanol (CAS No. 822-55-9), a vital heterocyclic building block in medicinal chemistry and materials science. Understanding the spectroscopic signature of this compound is fundamental for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering not just the data itself, but also the rationale behind the experimental choices and detailed protocols for data acquisition.

Introduction to this compound

This compound, also known as 4-(hydroxymethyl)imidazole, is a primary alcohol derivative of imidazole. The imidazole ring is a prominent feature in many biologically active molecules, including the amino acid histidine. The presence of both a hydroxyl group and the imidazole moiety makes this compound a versatile precursor in the synthesis of pharmaceuticals and functional materials. Its structural characterization is therefore of paramount importance.

Below is the chemical structure of this compound:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits distinct signals for the protons of the imidazole ring, the methylene group, and the hydroxyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | s | 1H | H-2 |

| ~6.8 - 6.9 | s | 1H | H-5 |

| ~4.4 - 4.5 | s | 2H | -CH₂- |

| ~5.0 - 5.2 | t | 1H | -OH |

| ~11.8 - 12.0 | br s | 1H | N-H |

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration. The hydroxyl and N-H protons are exchangeable with D₂O.

Interpretation and Experimental Rationale:

-

Choice of Solvent: DMSO-d₆ is a common choice for polar molecules like this compound due to its excellent solvating power. It is also useful for observing exchangeable protons (like -OH and N-H), which often appear as broad signals.

-

Signal Assignment:

-

The downfield singlet at ~7.5-7.6 ppm is characteristic of the C-2 proton of the imidazole ring, which is deshielded by the two adjacent nitrogen atoms.

-

The singlet at ~6.8-6.9 ppm corresponds to the C-5 proton.

-

The singlet at ~4.4-4.5 ppm is assigned to the methylene protons (-CH₂-), which are adjacent to the electron-withdrawing imidazole ring and the hydroxyl group.

-

The triplet for the hydroxyl proton arises from coupling with the adjacent methylene protons. This coupling is often not observed in other solvents due to rapid exchange.

-

The broad singlet in the far downfield region (~11.8-12.0 ppm) is characteristic of the N-H proton of the imidazole ring.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C-2 |

| ~127 | C-4 |

| ~116 | C-5 |

| ~55 | -CH₂- |

Interpretation and Experimental Rationale:

-

The chemical shifts of the imidazole ring carbons (C-2, C-4, and C-5) are in the expected aromatic region. C-2 is the most downfield due to the influence of the two nitrogen atoms.

-

The signal for the methylene carbon (-CH₂-) appears at a higher field, consistent with an sp³-hybridized carbon attached to an oxygen and an aromatic ring.

Caption: A typical workflow for acquiring NMR spectra.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3400 | Broad, Strong | O-H and N-H stretching |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~2850-2950 | Medium | C-H stretching (aliphatic -CH₂-) |

| ~1600-1650 | Medium | C=N stretching (imidazole ring) |

| ~1450-1550 | Medium | C=C stretching (imidazole ring) |

| ~1050-1150 | Strong | C-O stretching (primary alcohol) |

Interpretation and Experimental Rationale:

-

KBr Pellet Method: For solid samples like this compound, the KBr pellet technique is a standard method. The compound is finely ground with potassium bromide and compressed into a transparent disk, which allows for transmission IR analysis.

-

Vibrational Assignments:

-

The broad, intense band in the 3100-3400 cm⁻¹ region is characteristic of hydrogen-bonded O-H and N-H stretching vibrations, confirming the presence of the alcohol and imidazole functionalities.

-

The absorptions around 3100 cm⁻¹ and in the 1450-1650 cm⁻¹ region are typical for the imidazole ring C-H, C=N, and C=C stretching modes.

-

The peaks in the 2850-2950 cm⁻¹ range are due to the symmetric and asymmetric stretching of the methylene C-H bonds.

-

A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching of a primary alcohol.

-

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet)

-

Sample and KBr Preparation: Dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any absorbed water.

-

Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder. Add approximately 100-200 mg of the dried KBr and mix thoroughly by grinding until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected for background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Key Mass Spectral Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | High | [M-H]⁺ |

| 81 | High | [M-OH]⁺ |

| 69 | Moderate | [M-CH₂OH]⁺ |

| 54 | Moderate | [C₃H₄N]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method and energy.

Interpretation and Fragmentation Pathway:

-

The molecular ion peak at m/z 98 confirms the molecular weight of this compound (C₄H₆N₂O).[1]

-

The base peak is often observed at m/z 97, corresponding to the loss of a hydrogen atom.

-

A significant fragment at m/z 81 is due to the loss of a hydroxyl radical (-OH).[1]

-

The peak at m/z 69 results from the cleavage of the C-C bond between the imidazole ring and the methanol group, leading to the loss of the hydroxymethyl radical (-CH₂OH).

-

The fragment at m/z 54 can be attributed to further fragmentation of the imidazole ring.[1]

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).

-

Employ a temperature program to ensure good separation and peak shape, for example, starting at 50°C and ramping up to 250°C.

-

-

Mass Spectrometry:

-

The EI source energy is typically set to 70 eV.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for a thorough structural elucidation, confirming the presence of the key functional groups and the overall molecular framework. The detailed experimental protocols provided herein serve as a valuable resource for researchers working with this important chemical entity, ensuring reliable and reproducible data acquisition.

References

- PubChem. This compound.

- SpectraBase. This compound. John Wiley & Sons, Inc. [Link]

Sources

Introduction: The Structural Imperative of Imidazole-4-methanol in Pharmaceutical Science

An In-Depth Technical Guide to the NMR Spectral Analysis of Imidazole-4-methanol

This compound, also known as 4(5)-(hydroxymethyl)imidazole, is a pivotal structural motif and synthetic intermediate in medicinal chemistry and drug development. Its prevalence in biologically active molecules, including blockbuster drugs, necessitates a profound understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation and characterization of this and related heterocyclic compounds.

This guide provides an in-depth analysis of the NMR spectroscopy of this compound, moving beyond a simple recitation of spectral data. As a self-validating framework, it is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental observations and protocols. We will explore the critical roles of tautomerism, solvent effects, and pH, and detail the application of both one- and two-dimensional NMR experiments for complete spectral assignment.

The Central Challenge: Prototropic Tautomerism in this compound

The imidazole ring exists in a dynamic equilibrium between two tautomeric forms. This is the single most important factor governing its NMR spectrum. The proton on the nitrogen can reside on either N1 or N3, leading to two distinct, rapidly interconverting species: (1H-imidazol-4-yl)methanol and (1H-imidazol-5-yl)methanol.

On the NMR timescale, if this exchange is rapid, the spectrum will show an average of the two forms. If the exchange is slow, or if one tautomer is significantly favored by environmental factors (like solvent or pH), the signals will reflect that specific state. This dynamic is the reason the compound is often referred to as 4(5)-(hydroxymethyl)imidazole.[1][2][3] Understanding this equilibrium is fundamental to interpreting the spectra correctly.

Caption: Prototropic tautomeric equilibrium of this compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The proton NMR spectrum provides critical information on the electronic environment of the C-H and N-H protons. The choice of solvent profoundly impacts the observed chemical shifts and even the visibility of certain protons.

Causality of Solvent Choice:

-

Aprotic Polar Solvents (e.g., DMSO-d₆): These are often the solvent of choice. They solubilize the compound well and, crucially, allow for the observation of exchangeable protons like N-H and O-H.[4] In DMSO-d₆, these protons exchange slowly, appearing as distinct, often broad, signals.

-

Protic Solvents (e.g., D₂O, Methanol-d₄): In these solvents, the acidic N-H and O-H protons rapidly exchange with the deuterium of the solvent. This causes their signals to disappear from the spectrum, a useful diagnostic experiment to confirm their identity.

Typical ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H | ~11.9 | Broad singlet | - | Highly dependent on concentration and temperature. Disappears upon D₂O exchange. |

| H2 | ~7.55 | Singlet | - | Proton on the carbon between the two nitrogens. Typically the most downfield ring proton. |

| H5(4) | ~6.85 | Singlet | - | Due to rapid tautomerism, the H4 and H5 protons are often averaged, appearing as a single signal. |

| O-H | ~5.0 | Triplet | ~5.5 | Coupling to the adjacent CH₂ protons. Disappears upon D₂O exchange. |

| CH₂ | ~4.40 | Doublet | ~5.5 | Coupled to the O-H proton. Will collapse to a singlet if the O-H exchange rate is high or in D₂O. |

Note: Data synthesized from spectral databases and literature examples.[4][5]

¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the carbon framework. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon.

Impact of Tautomerism on ¹³C Signals: Similar to the proton spectrum, rapid tautomerism averages the environments of C4 and C5.[1][3] This results in a single signal for these two carbons. If the equilibrium were frozen or heavily biased, two distinct signals would be observed. The chemical shift of C2 is typically the most deshielded among the ring carbons due to its position between two electronegative nitrogen atoms.

Typical ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C4/C5 (Aromatic) | ~135.5 | The position of the hydroxymethyl group. Often appears as a single averaged signal. |

| C2 (Aromatic) | ~135.0 | Carbon situated between the two nitrogen atoms. |

| C5/C4 (Aromatic) | ~116.5 | The second ring carbon, typically more shielded. |

| CH₂ | ~54.0 | The hydroxymethyl carbon. |

Note: Data synthesized from spectral databases.[5][6]

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D spectra provide the foundation, complex molecules or mixtures demand two-dimensional techniques for definitive structural confirmation. These experiments reveal through-bond and through-space correlations between nuclei.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial experiment for assigning the carbon spectrum. It directly correlates each proton with the carbon it is attached to.[7][8] For this compound, it would show cross-peaks connecting the H2 signal to C2, the H5(4) signal to C5(4), and the CH₂ proton signal to the CH₂ carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[7][9] It is exceptionally powerful for establishing connectivity across quaternary carbons or heteroatoms. Key expected correlations for this compound include:

-

CH₂ protons to C4 and C5, confirming the attachment point of the side chain.

-

H2 proton to C4 and C5.

-

-

COSY (Correlation Spectroscopy): This experiment shows proton-proton couplings. For this molecule, its primary use would be to confirm the coupling between the O-H and CH₂ protons in a non-exchanging solvent system.

Experimental Protocols: A Self-Validating Workflow

Adherence to a robust protocol ensures reproducibility and accuracy. The following outlines a standard workflow for the NMR analysis of this compound.

A. Protocol: Sample Preparation

-

Material Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) using a clean pipette.

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is common practice.[10]

B. Protocol: NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is at the correct depth and the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-5 seconds.

-

Perform a D₂O exchange experiment: Add a single drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to identify exchangeable N-H and O-H protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (~240 ppm) is required. Due to the lower sensitivity, a greater number of scans (from hundreds to thousands) and a shorter relaxation delay (e.g., 2 seconds) are typically used.

-

-

2D NMR Acquisition (HSQC/HMBC):

-

Utilize standard, pre-optimized parameter sets provided by the spectrometer software for gs-HSQC and gs-HMBC experiments. These experiments are significantly longer, ranging from 30 minutes to several hours depending on sample concentration and desired resolution.

-

Caption: Standardized workflow for NMR-based structural elucidation.

Conclusion

The NMR spectral analysis of this compound is a clear illustration of how fundamental chemical principles—namely tautomerism and solute-solvent interactions—are directly manifested in spectroscopic data. A superficial reading of the spectra can be misleading; however, by applying a systematic approach that includes careful solvent selection, D₂O exchange, and the strategic use of 2D correlation experiments, a complete and unambiguous structural assignment is readily achievable. This robust analytical framework is indispensable for quality control, reaction monitoring, and the characterization of novel derivatives in the pharmaceutical pipeline.

References

- Title: this compound Source: SpectraBase URL:[Link]

- Title: Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

- Title: Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO Source: Prof. Dr. H.-H. Limbach URL:[Link]

- Title: Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations Source: ResearchG

- Title: Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids Source: ResearchG

- Title: Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information Source: Royal Society of Chemistry URL:[Link]

- Title: 4-Imidazolemethanol Source: PubChem, N

- Title: ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) Source: TÜBİTAK Academic Journals URL:[Link]

- Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL:[Link]

- Title: Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids Source: Chemistry & Physics of Chemistry URL:[Link]

- Title: Proton NMR chemical shifts and coupling constants for brain metabolites Source: NMR in Biomedicine URL:[Link]

- Title: Identifying the tautomer state of a substituted imidazole by ¹³C NMR...

- Title: 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides Source: PubMed URL:[Link]

- Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics URL:[Link]

- Title: HSQC and HMBC Source: NMR Core Facility - Columbia University URL:[Link]

- Title: Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots Source: PMC - N

- Title: Leveraging the HMBC to Facilitate Metabolite Identification Source: PMC - N

Sources

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kgroup.du.edu [kgroup.du.edu]

FT-IR spectrum of Imidazole-4-methanol

An In-depth Technical Guide to the FT-IR Spectrum of Imidazole-4-methanol

Abstract

This compound, a key heterocyclic compound featuring both an imidazole ring and a primary alcohol, holds significant interest in pharmaceutical and biochemical research. Its structural complexity, arising from the interplay of aromaticity, hydrogen bonding capabilities, and distinct functional groups, can be effectively probed using Fourier-Transform Infrared (FT-IR) spectroscopy. This guide provides a comprehensive analysis of the , offering researchers and drug development professionals a detailed interpretation of its vibrational modes, a robust experimental protocol for spectral acquisition, and insights into its practical applications. The narrative is grounded in established spectroscopic principles to ensure technical accuracy and field-proven utility.

Introduction: The Vibrational Signature of a Bio-Relevant Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that measures the interaction of infrared radiation with a sample. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The specific frequencies of radiation absorbed correspond to the vibrational frequencies of the molecule's bonds. An FT-IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), thus serves as a unique molecular "fingerprint," revealing the functional groups present within the structure.

This compound (C₄H₆N₂O) is a bifunctional molecule of considerable importance.[1][2] The imidazole ring is a core component of essential biological molecules like the amino acid histidine, making its derivatives vital for studying enzymatic mechanisms and designing novel therapeutics.[3] The addition of a hydroxymethyl group introduces a primary alcohol functionality, enhancing its polarity and hydrogen bonding capacity. Understanding the is therefore crucial for its identification, purity assessment, and the study of its molecular interactions.

This guide deconstructs the spectrum by correlating specific absorption bands with the vibrational modes of its constituent parts: the N-H, O-H, and C-H stretching vibrations in the high-frequency region; the C=C and C=N ring stretches; and the complex C-O, C-N, and bending vibrations that dominate the fingerprint region.

// Define nodes for atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; H_N1 [label="H", pos="0,1.8!", fontcolor="#202124"]; H_C2 [label="H", pos="-1.5,0.8!", fontcolor="#202124"]; H_C5 [label="H", pos="1.5,0.8!", fontcolor="#202124"]; C_sub [label="C", pos="0,-2!", fontcolor="#202124"]; H_sub1 [label="H", pos="-0.7,-2.5!", fontcolor="#202124"]; H_sub2 [label="H", pos="0.7,-2.5!", fontcolor="#202124"]; O_sub [label="O", pos="0,-3!", fontcolor="#202124"]; H_O [label="H", pos="0.7,-3.5!", fontcolor="#202124"];

// Define edges for bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; N1 -- H_N1 [label=""]; C2 -- H_C2 [label=""]; C5 -- H_C5 [label=""]; C4 -- C_sub [label=""]; C_sub -- H_sub1 [label=""]; C_sub -- H_sub2 [label=""]; C_sub -- O_sub [label=""]; O_sub -- H_O [label=""];

// Add double bonds (rendered as thicker lines or labels if needed) edge [style=double]; C2 -- N1 [style=invis]; // Helper for positioning N3 -- C4 [style=solid]; C5 -- N1 [style=invis]; edge [style=solid]; C2 -- N3 [style=double]; C4 -- C5 [style=double]; }

Figure 1: Molecular Structure of this compound.

Decoding the Spectrum: A Region-by-Region Analysis

The is best interpreted by dividing it into distinct regions, each corresponding to the vibrations of specific functional groups. The solid-state nature of the compound promotes extensive intermolecular hydrogen bonding, which significantly influences the position and shape of the N-H and O-H absorption bands.

The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by the stretching vibrations of light atoms bonded to hydrogen (O-H, N-H, C-H).

-

O-H Stretching (Alcohol): A very prominent, strong, and broad absorption band is expected between 3200 cm⁻¹ and 3600 cm⁻¹ .[4][5][6] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In a neat, solid sample, nearly all hydroxyl groups are engaged in such bonding, leading to a wide distribution of vibrational frequencies and thus a broad peak.[5][7]

-

N-H Stretching (Imidazole Ring): The N-H bond of the imidazole ring also gives rise to a stretching vibration in the 3000 cm⁻¹ to 3500 cm⁻¹ range.[3] This band is often broad due to hydrogen bonding with the nitrogen atoms of neighboring imidazole rings or the oxygen of the methanol group. It frequently overlaps with the much stronger O-H absorption, appearing as a shoulder or contributing to the overall broadness of the main peak.[8][9]

-

C-H Stretching (Aromatic & Aliphatic):

-

Aromatic C-H Stretch: The C-H bonds on the imidazole ring exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100 cm⁻¹ to 3150 cm⁻¹ region.[3][10] These peaks are usually of weak to medium intensity.

-

Aliphatic C-H Stretch: The methylene (-CH₂-) group connecting the ring to the hydroxyl function shows asymmetric and symmetric stretching vibrations just below 3000 cm⁻¹, generally in the 2850 cm⁻¹ to 2960 cm⁻¹ range.[11]

-

The Double-Bond Region (1700 cm⁻¹ - 1400 cm⁻¹)

This region provides key information about the aromatic imidazole ring.

-

C=C and C=N Ring Stretching: The imidazole ring contains conjugated C=C and C=N bonds. Their stretching vibrations give rise to a series of medium to strong absorption bands typically found between 1400 cm⁻¹ and 1650 cm⁻¹ .[3][12][13] These bands are highly characteristic of the heterocyclic ring structure and are crucial for confirming its presence.

The Fingerprint Region (1400 cm⁻¹ - 400 cm⁻¹)

This region contains a wealth of complex, overlapping peaks arising from bending and stretching vibrations, making it a unique identifier for the molecule.

-

C-O Stretching (Primary Alcohol): One of the most diagnostic peaks in the fingerprint region is the strong C-O stretching vibration from the primary alcohol group. This band is typically observed in the range of 1050 cm⁻¹ to 1260 cm⁻¹ .[4][5] For a primary alcohol like this compound, it is expected to appear near 1050 cm⁻¹ .

-

O-H Bending: The in-plane bending of the O-H bond gives rise to a broad, weak to medium absorption between 1220 cm⁻¹ and 1440 cm⁻¹ , which can often be obscured by other peaks in this crowded region.[7]

-

C-N Stretching: The stretching vibrations of the C-N single bonds within the imidazole ring appear in this region, often coupled with other modes. Bands in the 1225 cm⁻¹ to 1486 cm⁻¹ range have been attributed to C-N stretching in imidazole and its derivatives.[3][14][15]

-

Ring and C-H Bending Modes: The remainder of the fingerprint region is populated by numerous absorptions corresponding to in-plane and out-of-plane bending of the C-H bonds and complex vibrations of the entire imidazole ring skeleton.[16][17] These collective vibrations are highly specific to the overall molecular structure.

Summary of Key Vibrational Assignments

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Characteristics |

| 3600 - 3200 | O-H Stretch (H-bonded) | Strong | Very Broad |

| 3500 - 3000 | N-H Stretch (H-bonded) | Medium | Broad, often overlapped |

| 3150 - 3100 | C-H Stretch (Aromatic) | Weak to Medium | Sharp |

| 2960 - 2850 | C-H Stretch (Aliphatic) | Medium | Sharp |

| 1650 - 1400 | C=C and C=N Ring Stretches | Medium to Strong | Multiple Sharp Bands |

| 1260 - 1050 | C-O Stretch (Primary Alcohol) | Strong | Sharp |

| 1440 - 1220 | O-H Bend | Weak to Medium | Broad, may be obscured |

| < 1400 | Ring Vibrations, C-H Bends, C-N Stretches | Variable | Complex, multiple bands |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Obtaining a clean, reproducible FT-IR spectrum is paramount for accurate analysis. As this compound is a solid at room temperature, the Potassium Bromide (KBr) pellet technique is a well-established and reliable method.[3][18][19][20]

Methodology: KBr Pellet Preparation

Causality: The objective is to disperse the solid sample uniformly within an IR-transparent matrix (KBr) to minimize light scattering (Mie scattering) from particles and create a solid solution that can be analyzed via transmission.

Required Materials:

-

This compound (sample)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

Step-by-Step Protocol:

-

Drying: Gently heat the KBr powder in an oven (e.g., at 100-110 °C) for several hours and store it in a desiccator. This is a critical step to remove adsorbed water, which has a strong, broad O-H absorption that can interfere with the spectrum.

-

Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar. Grind the sample to a very fine, consistent powder.

-

Mixing: Add approximately 100-200 mg of the desiccated KBr powder to the mortar. Mix and grind the sample and KBr together for several minutes until the mixture is homogeneous and has a flour-like consistency.[18] Proper mixing ensures uniform sample distribution.

-

Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes. The applied pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample chamber should be recorded first.

subgraph "cluster_Prep" { label = "Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grind [label="1. Grind Sample\n(1-2 mg)"]; Mix [label="2. Mix with KBr\n(100-200 mg)"]; Load [label="3. Load into Die"]; }

subgraph "cluster_Press" { label = "Pressing"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Press [label="4. Apply Pressure\n(7-10 tons)"]; Form [label="5. Form Pellet"]; }

subgraph "cluster_Analysis" { label = "Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mount [label="6. Mount in Holder"]; Scan [label="7. Acquire Spectrum"]; }

Grind -> Mix [label="Homogenize"]; Mix -> Load; Load -> Press [lhead=cluster_Press]; Press -> Form; Form -> Mount [lhead=cluster_Analysis, label="Transparent Disc"]; Mount -> Scan; }

Figure 2: Workflow for KBr Pellet Sample Preparation.

Alternative Method: Attenuated Total Reflectance (ATR) ATR-FTIR is a simpler alternative that requires minimal sample preparation.[18][20][21] A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied with a clamp to ensure good contact. This method is faster but may result in minor spectral differences compared to the transmission (KBr) method.

Applications in Scientific and Industrial Contexts

The detailed interpretation of the provides a foundation for several critical applications in research and industry.

-

Quality Control and Structural Verification: For chemists synthesizing this compound or its derivatives, FT-IR serves as a rapid and reliable first-pass analysis. The presence of the characteristic O-H, N-H, C=N, and C-O bands confirms the successful incorporation of all required functional groups. Conversely, the absence of peaks from starting materials (e.g., a carbonyl peak from an aldehyde precursor) validates the completion of the reaction.

-

Studying Molecular Interactions: The positions and shapes of the O-H and N-H stretching bands are highly sensitive to their hydrogen-bonding environment.[7] In drug development, this sensitivity can be exploited to study the interaction of an imidazole-containing drug candidate with its target receptor. A shift in these bands upon binding can provide direct evidence of hydrogen bond formation, a key driver of molecular recognition and binding affinity.

-

Purity Assessment: The presence of unexpected absorption bands in the spectrum can indicate the presence of impurities, such as residual solvents, starting materials, or by-products. For example, a sharp peak around 1700 cm⁻¹ could suggest contamination with a carbonyl-containing compound.

-

Reaction Monitoring: FT-IR spectroscopy can be used to monitor the progress of a chemical reaction in real-time. By tracking the decrease in the intensity of a reactant's characteristic peak and the corresponding increase in a product's peak, researchers can optimize reaction conditions and determine endpoints.

Conclusion

The is a rich source of structural information, providing a definitive fingerprint of its molecular architecture. The strong, broad absorptions in the high-frequency region confirm the presence of hydrogen-bonded hydroxyl and amine groups, while the characteristic bands between 1400-1650 cm⁻¹ and near 1050 cm⁻¹ verify the imidazole ring and primary alcohol C-O bond, respectively. By following a systematic experimental protocol, researchers can acquire high-quality spectra that are indispensable for structural elucidation, purity analysis, and investigating the intermolecular interactions that govern its biological function. This guide equips scientists and professionals with the foundational knowledge to confidently employ FT-IR spectroscopy in their work with this important heterocyclic compound.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- Cataliotti, R., & Paliani, G. (1976). An infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 54(15), 2451–2456.

- OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry.

- Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alcohols.

- Ramasamy, V. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-57.

- Kakaei, S., et al. (2019). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... [Diagram]. ResearchGate.

- Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.

- Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi.

- Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Wolff, H., & Müller, H. (1974). Substructure of the NH stretching vibrational band of imidazole. The Journal of Chemical Physics, 60(7), 2938–2939.

- Unsal, E., et al. (2018). FTIR spectra of 1-vinyl imidazole, surfactant and surfmer. [Diagram]. ResearchGate.

- Pathreeker, S., & Hosein, I. (2022). Deconvoluted FTIR spectra representing the CN stretching bond of the imidazole ring seen at... [Diagram]. ResearchGate.

- Almeataq, M. S., et al. (2022). FTIR spectra of imidazole, ZnImCP and S-ZnImCPs. [Diagram]. ResearchGate.

- Balamurugan, A., & Pundir, C. S. (2012). Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel B) regions of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic liquid and (b) [MmIm]4[SiW12O40] hybrid molecular material... [Diagram]. ResearchGate.

- Sajan, D., et al. (2024). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Chemistry, 63A, 33-41.

- Vorobyova, S. S., et al. (2018). An expanded view of the free NH vibrational stretching region of higher... [Diagram]. ResearchGate.

- National Center for Biotechnology Information. (n.d.). 4-Imidazolemethanol. In PubChem Compound Database.

Sources

- 1. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 822-55-9 [amp.chemicalbook.com]

- 3. arar.sci.am [arar.sci.am]

- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. prezi.com [prezi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. rockymountainlabs.com [rockymountainlabs.com]

- 20. jascoinc.com [jascoinc.com]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Mass spectrometry fragmentation of Imidazole-4-methanol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Imidazole-4-methanol

Introduction

This compound (C₄H₆N₂O, Mol. Wt.: 98.10 g/mol ) is a pivotal structural motif found in biologically significant molecules, including the amino acid histidine and purine nucleosides.[1] As a versatile building block in pharmaceutical and materials science, the unambiguous characterization of its derivatives is paramount. Mass spectrometry serves as a cornerstone analytical technique for this purpose, offering profound insights into molecular structure through controlled fragmentation.

This guide provides a detailed exploration of the fragmentation behavior of this compound under two of the most common ionization regimes: energetic Electron Ionization (EI) and softer Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). By understanding these distinct fragmentation pathways, researchers can leverage mass spectrometry for robust structural elucidation, impurity profiling, and metabolic studies involving this important chemical entity.